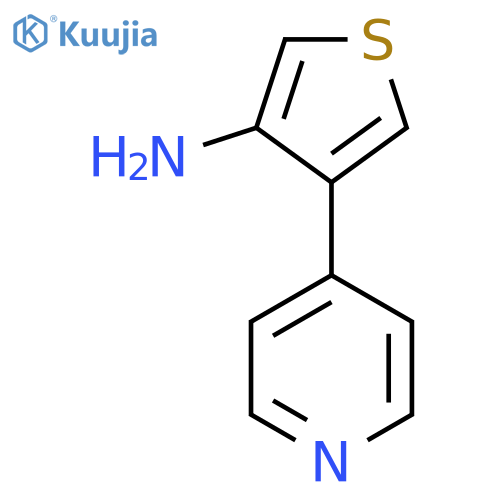

Cas no 2411261-69-1 (4-(Pyridin-4-yl)thiophen-3-amine)

4-(Pyridin-4-yl)thiophen-3-amine 化学的及び物理的性質

名前と識別子

-

- 2411261-69-1

- EN300-7548976

- 4-(pyridin-4-yl)thiophen-3-amine

- 4-(Pyridin-4-yl)thiophen-3-amine

-

- インチ: 1S/C9H8N2S/c10-9-6-12-5-8(9)7-1-3-11-4-2-7/h1-6H,10H2

- InChIKey: YRAKWDSKPDRTRX-UHFFFAOYSA-N

- SMILES: S1C=C(C(=C1)C1C=CN=CC=1)N

計算された属性

- 精确分子量: 176.04081944g/mol

- 同位素质量: 176.04081944g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 12

- 回転可能化学結合数: 1

- 複雑さ: 146

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.2Ų

- XLogP3: 1.5

4-(Pyridin-4-yl)thiophen-3-amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7548976-1.0g |

4-(pyridin-4-yl)thiophen-3-amine |

2411261-69-1 | 95.0% | 1.0g |

$999.0 | 2025-03-22 | |

| Enamine | EN300-7548976-2.5g |

4-(pyridin-4-yl)thiophen-3-amine |

2411261-69-1 | 95.0% | 2.5g |

$1959.0 | 2025-03-22 | |

| Enamine | EN300-7548976-5.0g |

4-(pyridin-4-yl)thiophen-3-amine |

2411261-69-1 | 95.0% | 5.0g |

$2900.0 | 2025-03-22 | |

| Enamine | EN300-7548976-10.0g |

4-(pyridin-4-yl)thiophen-3-amine |

2411261-69-1 | 95.0% | 10.0g |

$4299.0 | 2025-03-22 | |

| Enamine | EN300-7548976-0.1g |

4-(pyridin-4-yl)thiophen-3-amine |

2411261-69-1 | 95.0% | 0.1g |

$879.0 | 2025-03-22 | |

| Enamine | EN300-7548976-0.05g |

4-(pyridin-4-yl)thiophen-3-amine |

2411261-69-1 | 95.0% | 0.05g |

$839.0 | 2025-03-22 | |

| Enamine | EN300-7548976-0.5g |

4-(pyridin-4-yl)thiophen-3-amine |

2411261-69-1 | 95.0% | 0.5g |

$959.0 | 2025-03-22 | |

| Enamine | EN300-7548976-0.25g |

4-(pyridin-4-yl)thiophen-3-amine |

2411261-69-1 | 95.0% | 0.25g |

$920.0 | 2025-03-22 |

4-(Pyridin-4-yl)thiophen-3-amine 関連文献

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

8. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

4-(Pyridin-4-yl)thiophen-3-amineに関する追加情報

Introduction to 4-(Pyridin-4-yl)thiophen-3-amine (CAS No: 2411261-69-1)

4-(Pyridin-4-yl)thiophen-3-amine, identified by the Chemical Abstracts Service Number (CAS No) 2411261-69-1, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic amine derivative combines the structural features of pyridine and thiophene, making it a versatile scaffold for the development of novel bioactive molecules. The compound’s unique structural motifs have garnered attention for its potential applications in medicinal chemistry, particularly in the design of small-molecule inhibitors targeting various biological pathways.

The synthesis and characterization of 4-(Pyridin-4-yl)thiophen-3-amine involve sophisticated organic chemistry techniques that highlight its structural complexity. The presence of both nitrogen and sulfur atoms in its core framework imparts distinct electronic and steric properties, which are critical for modulating its interactions with biological targets. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its exploration in drug discovery programs.

One of the most compelling aspects of 4-(Pyridin-4-yl)thiophen-3-amine is its potential as a pharmacophore in the development of therapeutic agents. The pyridine ring, known for its ability to engage in hydrogen bonding and metal coordination, while the thiophene moiety contributes to hydrophobic interactions and aromatic stacking. These features make it an attractive candidate for designing molecules that can interact with proteins, enzymes, and nucleic acids with high specificity. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against certain kinases and transcription factors, which are implicated in various diseases.

In the context of contemporary pharmaceutical research, 4-(Pyridin-4-yl)thiophen-3-amine has been investigated for its role in addressing unmet medical needs. The growing interest in multitargeted ligands has driven the exploration of this compound’s ability to simultaneously interact with multiple biological sites. Preliminary computational studies suggest that modifications to its structure can enhance its binding affinity and selectivity, making it a promising candidate for further optimization.

The compound’s relevance extends beyond academic research; it has also caught the eye of industrial pharmaceutical companies looking to develop next-generation therapeutics. Its structural versatility allows for easy derivatization, enabling chemists to generate libraries of compounds for high-throughput screening. This approach has been instrumental in identifying novel lead compounds that can be further developed into clinical candidates. The integration of machine learning and artificial intelligence into drug discovery workflows has further accelerated the process, allowing researchers to predict the properties of 4-(Pyridin-4-yl)thiophen-3-amine derivatives with greater accuracy.

From a chemical biology perspective, 4-(Pyridin-4-yl)thiophen-3-amine offers insights into how structural modifications can influence biological activity. Researchers are particularly interested in how changes to the pyridine ring’s substituents or the thiophene’s connectivity can modulate its pharmacological profile. This line of inquiry not only advances our understanding of molecular recognition but also provides practical tools for designing more effective drugs.

The synthesis of 4-(Pyridin-4-yl)thiophen-3-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include palladium-catalyzed cross-coupling reactions, which are highly efficient for forming carbon-carbon bonds between the pyridine and thiophene moieties. Advances in catalytic systems have made these reactions more sustainable and environmentally friendly, aligning with the growing emphasis on green chemistry principles.

The analytical characterization of this compound is equally important, ensuring that its identity and purity are confirmed before it is used in biological assays. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed information about its molecular structure. These data are crucial for understanding how 4-(Pyridin-4-yl)thiophen-3-amines interacts with biological targets at the molecular level.

In recent years, there has been a surge in interest regarding heterocyclic compounds due to their diverse biological activities. 4-(Pyridinyl)-substituted thiophenes have emerged as a particularly fertile ground for drug discovery efforts. Their ability to mimic natural products while being synthetically accessible makes them ideal candidates for developing new therapies. For example, derivatives of this compound have shown promise in preclinical studies as inhibitors of protein-protein interactions involved in cancer progression.

The future directions for research on 4-(Pyridinil)-substituted thiophenes, including CAS No 2411261–69–1, are multifaceted. Investigating new synthetic strategies to improve yield and scalability will be a key focus area. Additionally, exploring its potential applications in other therapeutic areas beyond oncology could open up new avenues for development. Collaborative efforts between academia and industry will be essential to translate laboratory findings into tangible therapeutic benefits.

2411261-69-1 (4-(Pyridin-4-yl)thiophen-3-amine) Related Products

- 2228526-77-8(3,3-difluoro-1-(3-methoxy-4-methylphenyl)cyclobutan-1-amine)

- 862830-96-4(2-(1,2-dimethyl-1H-indol-3-yl)-N-3-(morpholin-4-yl)propyl-2-oxoacetamide)

- 2034563-25-0(N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide)

- 1162676-00-7(methyl 4-amino-3,5-difluorobenzoate)

- 1262860-50-3(5-(Difluoromethoxy)-3-methylpicolinic acid)

- 886761-86-0(5-bromo-3-fluoro-2-methyl-aniline)

- 2649057-50-9(1,3-dichloro-5-(1-isocyanatoethyl)benzene)

- 786617-12-7(AHU-377(Sacubitril))

- 1344250-02-7(methyl 2-amino-3-(furan-3-yl)propanoate)

- 109205-43-8(1-((2R,6S)-6-(Hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1h,3h)-dione)